molecular formula C8H7NOS B3012420 2-Methyl-3-oxo-3-(thiophen-3-yl)propanenitrile CAS No. 1152626-12-4

2-Methyl-3-oxo-3-(thiophen-3-yl)propanenitrile

Cat. No. B3012420
CAS RN: 1152626-12-4
M. Wt: 165.21
InChI Key: XEMNBVRYBCEAHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Methyl-3-oxo-3-(thiophen-3-yl)propanenitrile” is a chemical compound. It is related to the production of (S)-duloxetine, a blockbuster antidepressant drug .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5NOS/c8-3-1-7(9)6-2-4-10-5-6/h2,4-5H,1H2 . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

Whole cells of Rhodotorula glutinis have been used to reduce N-methyl-3-oxo-3-(thiophen-2-yl) propanamide at 30 g/l to (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide, an intermediate in the production of (S)-duloxetine . The reaction had excellent enantioselectivity (single enantiomer, >99.5% enantiomeric excess [ee]) with a >95% conversion .


Physical And Chemical Properties Analysis

The storage temperature for this compound is between 2-8°C, and it should be kept in a dark place and sealed in dry .

Scientific Research Applications

Pharmaceutical Synthesis: (S)-Duloxetine Precursor

MOTPA serves as a crucial intermediate in the production of (S)-duloxetine, a blockbuster antidepressant drug. Duloxetine is a dual inhibitor of serotonin and norepinephrine reuptake, used for treating depressive disorders, anxiety, diabetes-related pain, fibromyalgia, and chronic musculoskeletal pain. The (S)-enantiomer of duloxetine is pharmaceutically active, and MOTPA contributes to its synthesis .

Chiral Alcohol Synthesis

MOTPA can be bioreduced to (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide (MHTPA), which is further converted into N-methyl-3-hydroxy-(2-thienyl)-1-propanamine (MHTP), a key intermediate in duloxetine synthesis. This efficient asymmetric reduction process provides chiral alcohols from the corresponding ketones in a single step, avoiding the need for multiple synthetic steps .

Green Chemistry: Whole-Cell Catalysis

Researchers have successfully employed whole cells of Rhodotorula glutinis for the bioreduction of MOTPA. This environmentally friendly approach achieves excellent enantioselectivity (>99.5% enantiomeric excess) and 95% conversion. The system tolerates high substrate concentrations (30 g/l) and operates at mild conditions, making it a promising green chemistry strategy .

Agrochemicals and Pesticides

Thiophene derivatives exhibit bioactivity, and MOTPA could serve as a scaffold for designing agrochemicals or pesticides. Researchers investigate its potential as a building block for novel compounds with pesticidal properties.

Safety and Hazards

This compound may be harmful if swallowed. It may also be harmful in contact with skin and cause skin irritation. It can cause serious eye irritation and may cause respiratory irritation .

Mechanism of Action

properties

IUPAC Name

2-methyl-3-oxo-3-thiophen-3-ylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS/c1-6(4-9)8(10)7-2-3-11-5-7/h2-3,5-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEMNBVRYBCEAHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)C(=O)C1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-oxo-3-(thiophen-3-yl)propanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.